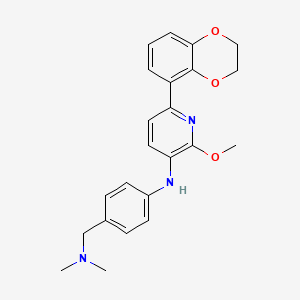
RAS inhibitor Abd-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAS inhibitor Abd-7 is a potent RAS-binding compound with a dissociation constant (Kd) of 51 nM . It interacts with RAS in cells, prevents RAS-effector interactions, and inhibits endogenous RAS-dependent signaling .
Synthesis Analysis
The synthesis of RAS inhibitors like Abd-7 involves complex chemical processes. For instance, farnesyl derivatives containing carboxylic acids were created to suppress oncogenic RAS signaling by targeting the prenylated protein methyltransferase (PPMTase) .Molecular Structure Analysis
The molecular structure of Abd-7 is complex and designed to interact effectively with RAS proteins . The compound has been shown to bind to a pocket where compounds had been previously developed .Chemical Reactions Analysis
Abd-7 interacts with RAS inside cells, preventing RAS-effector interactions and inhibiting endogenous RAS-dependent signaling . It impairs the protein-protein interaction (PPI) of various mutant KRAS proteins with PI3K, CRAF, and RALGDS, as well as NRASQ61H and HRASG12V .Physical And Chemical Properties Analysis
Abd-7 is a solid compound with a molecular weight of 391.471 . It is soluble in DMSO and has a chemical name of 6-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-N-(4-((dimethylamino)methyl)phenyl)-2-methoxypyridin-3-amine .Applications De Recherche Scientifique
Development of RAS-Effector Inhibitors
In the quest to combat cancers characterized by mutations in the RAS gene family, one prominent approach is the development of small molecules that inhibit RAS-effector protein interactions within cells. Cruz-Migoni et al. (2019) describe the creation of compounds by combining elements from two different sets of RAS-binding molecules. This fusion resulted in enhanced efficacy in vitro and in cell-based assays, contributing to the catalog of RAS protein-protein inhibitors. These compounds, including the Abd series, target the interactions of the RAS family, commonly mutated in human cancers, emphasizing their potential as therapeutic agents (Cruz-Migoni et al., 2019).
Targeting N-Ras in Cancer
ABHD17 inhibitors, particularly ABD957, have demonstrated effectiveness against N-Ras in cancer research. Remsberg et al. (2021) highlight ABD957 as a potent inhibitor targeting the ABHD17 family of depalmitoylases. This compound shows significant effects on N-Ras palmitoylation in acute myeloid leukemia (AML) cells and can synergize with MEK inhibition to impair N-Ras signaling and cancer cell growth. This finding indicates a restricted role for ABHD17 enzymes in regulating the N-Ras palmitoylation cycle, presenting ABHD17 inhibitors as potential targeted therapies for NRAS-mutant cancers (Remsberg et al., 2021).
Advancements in RAS-Targeted Therapies
The most frequently mutated gene family in cancers is RAS (KRAS, NRAS, HRAS), making it a prime target for therapeutic intervention. Moore et al. (2020) review the recent advances in therapies targeting mutant RAS proteins, discussing the potential combination strategies of direct RAS inhibitors, RAS-activating pathways, and RAS effector pathways. They note the importance of mutation-specific biochemical properties and tissue of origin in determining treatment effectiveness. This comprehensive review offers a glimpse into the future challenges and strategies for treating RAS-driven cancers (Moore et al., 2020).
Mécanisme D'action
Safety and Hazards
Abd-7 is intended for research use only and is not for human use . Despite theoretical concerns of increased ACE2 expression by Renin-Angiotensin-Aldosterone system (RAS) blockade, there is no evidence that RAS inhibitors are harmful during COVID-19 infection and have in fact been shown to be beneficial in animal studies .
Propriétés
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHFDJNRRCUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RAS inhibitor Abd-7 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)
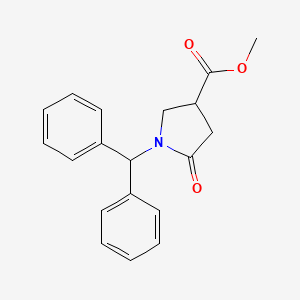
![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
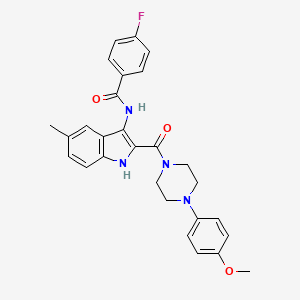
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
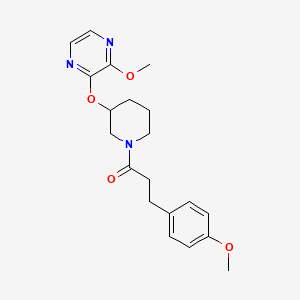
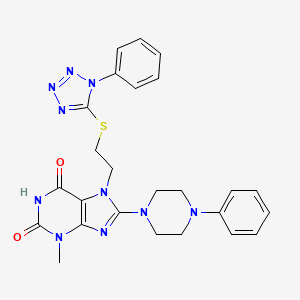
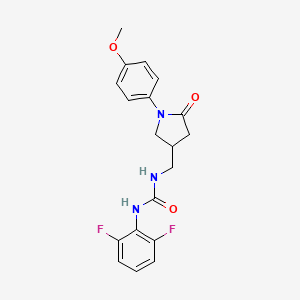
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
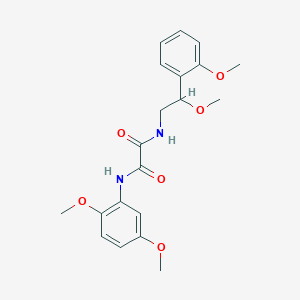
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)